tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a chemical compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system composed of a pyridine ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification to introduce the tert-butyl carboxylate group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost-efficiency, scalability, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 6-methyl 3,4-dihydro-1,5-naphthyridine-1,6(2H)-dicarboxylate
- 1-O-tert-Butyl 6-O-methyl 3,4-dihydro-2H-1,5-naphthyridine-1,6-dicarboxylate
Uniqueness
tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is unique due to its specific tert-butyl and carboxylate ester functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h4,7-8H,5-6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTGMXKBWKMKNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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